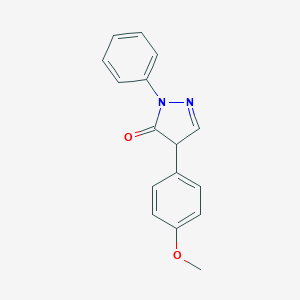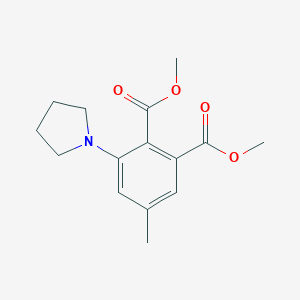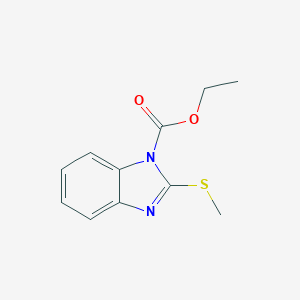![molecular formula C11H18N2O3 B303348 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione, also known as Dabcyl, is a chemical compound that has gained significant attention in scientific research. It is a fluorescent quencher that is commonly used in various biochemical and molecular biology applications. The compound has unique properties that make it suitable for use in a wide range of laboratory experiments.
Wirkmechanismus
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione functions as a fluorescence quencher by absorbing energy from the excited state of a fluorophore and dissipating it through non-radiative pathways. The mechanism of action of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione involves the transfer of energy from the excited state of the fluorophore to the ground state of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione, resulting in the quenching of fluorescence.
Biochemical and Physiological Effects
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has no known biochemical or physiological effects on living organisms. It is an inert compound that does not interact with biological systems. Therefore, it is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has several advantages for use in laboratory experiments. It is a highly efficient quencher that can be used in a wide range of applications. It is also readily available and has a long shelf life, making it cost-effective for research purposes. However, 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has some limitations, including its inability to quench all fluorophores and the need for optimization of experimental conditions to achieve optimal quenching efficiency.
Zukünftige Richtungen
The use of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione in scientific research is expected to increase in the future. There is ongoing research on the development of new fluorophores and biosensors that can be used in conjunction with 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione. Additionally, there is a need for further optimization of experimental conditions to improve the efficiency of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione as a quencher. Further research is also needed to explore the potential applications of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione in other areas of scientific research.
Conclusion
In conclusion, 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione is a highly efficient quencher that has gained significant attention in scientific research. It is widely used in fluorescence-based assays and the development of biosensors. The compound has unique properties that make it suitable for use in a wide range of laboratory experiments. Further research is needed to explore the full potential of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione in scientific research.
Synthesemethoden
The synthesis of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione involves several steps, including the reaction of 2,3-dibromo-1,4-butanediol with dimethylamine, followed by the reaction with isopropyl alcohol and cyclobutanedione. The final product is obtained through purification and isolation processes. The synthesis of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has been optimized to increase yields and purity, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has been widely used in scientific research for its ability to quench fluorescence. It is used as a reference standard in fluorescence-based assays, including DNA sequencing, genotyping, and protein-protein interaction studies. The compound is also used in the development of biosensors and in the detection of various biomolecules, including nucleic acids, proteins, and enzymes.
Eigenschaften
Produktname |
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione |
|---|---|
Molekularformel |
C11H18N2O3 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
3-[2-(dimethylamino)ethylamino]-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H18N2O3/c1-7(2)16-11-8(9(14)10(11)15)12-5-6-13(3)4/h7,12H,5-6H2,1-4H3 |
InChI-Schlüssel |
QDYVZHMQBUYELL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=O)C1=O)NCCN(C)C |
Kanonische SMILES |
CC(C)OC1=C(C(=O)C1=O)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)






![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)

![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)



![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)